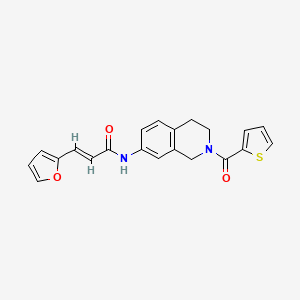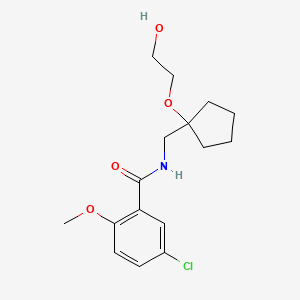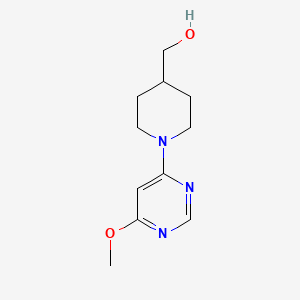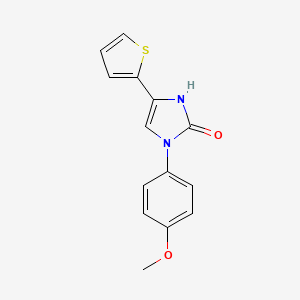
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-29-3. It has a molecular weight of 184.2 and its molecular formula is C10H8N4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves the use of raw materials such as METHYL BENZIMIDATE HYDROCHLORIDE and Cyanoacetohydrazide . More detailed synthesis procedures might be found in specific scientific literature.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) and the InChI key is DDXUUSTVPHVENY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties might be found in specific scientific literature.Aplicaciones Científicas De Investigación
Synthesis of Heteroaromatic Compounds
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile and related compounds play a crucial role in the synthesis of heteroaromatic compounds. For instance, Kiselyov et al. (2008) described the synthesis of stable 3,3’-bridged biscarbenes using triazole series, leading to novel bisazine and bisthione derivatives (Kiselyov et al., 2008).
Physicochemical Properties and Antimicrobial Activity
The physicochemical properties and potential antimicrobial activities of triazole derivatives, including those similar to this compound, have been explored. For example, Al‐Azmi et al. (2020) synthesized novel triazol derivatives and evaluated their antimicrobial activities (Al‐Azmi et al., 2020).
Cancer Cell Migration and Growth Inhibition
A study by Šermukšnytė et al. (2022) used a starting compound similar to this compound to synthesize derivatives that inhibit cancer cell migration and growth in various cancer cell lines (Šermukšnytė et al., 2022).
Coordination Polymers and Luminescent Properties
Triazole derivatives are used in the creation of coordination polymers with interesting properties. Qin et al. (2012) used a triazole asymmetric bridging ligand to generate novel coordination polymers with luminescent characteristics (Qin et al., 2012).
Synthesis of Substituted Triazoles
The synthesis of substituted triazoles, which are structurally related to this compound, has been extensively studied. Shasheva et al. (2010) synthesized and analyzed N-cyanomethyl derivatives of substituted triazoles (Shasheva et al., 2010).
Safety and Hazards
The safety information available indicates that “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can provide more detailed safety and hazard information .
Propiedades
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUUSTVPHVENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)
![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)


![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

